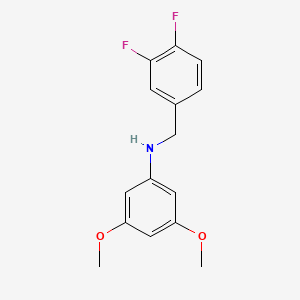
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine is an important chemical compound that has gained significant attention in the scientific community due to its potential for various applications. This compound is a hexose analog of the antibiotic, kanamycin, and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. It has also been suggested that it may inhibit cancer cell growth by inducing apoptosis.
Biochemical and Physiological Effects:
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine has been shown to have various biochemical and physiological effects. It has been found to inhibit bacterial growth and induce apoptosis in cancer cells. It has also been shown to have low toxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine is its potential as a fluorescent probe for imaging cells. Additionally, its low toxicity makes it a promising candidate for further study. However, its low yield and difficulty in synthesis make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine. One direction is to further investigate its antibacterial and anticancer properties in vivo. Another direction is to explore its potential as a fluorescent probe for imaging cells in vivo. Additionally, further research is needed to improve the yield and synthesis methods of this compound.
Synthesemethoden
The synthesis of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine has been achieved using different methods. One of the most common methods is the reaction between 2,6-diaminopyridine and 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, followed by deprotection of the acetyl groups. The yield of this method is around 30%. Another method involves the reaction between 2,6-diaminopyridine and 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranose, followed by deprotection of the benzyl groups. This method has a higher yield of around 70%.
Wissenschaftliche Forschungsanwendungen
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to have anticancer activity, inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cells.
Eigenschaften
IUPAC Name |
2-methyl-6-(2-methyl-5-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-6-3-4-8(15(19)20)5-9(6)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCLGQZHQXASOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=CC(=C2)[N+](=O)[O-])C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4959187.png)
![N-(4-bromophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4959206.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4959209.png)
![N~1~-(sec-butyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4959223.png)
![1-ethyl-4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4959229.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4959230.png)
![5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4959242.png)

![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)
![4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}thiomorpholine](/img/structure/B4959270.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(4-methyl-5-pyrimidinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4959280.png)

![9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole](/img/structure/B4959290.png)